molecular formula C5H11Cl B13404422 tert-Pentyl-d6 Chloride

tert-Pentyl-d6 Chloride

Cat. No.: B13404422
M. Wt: 112.63 g/mol
InChI Key: CRNIHJHMEQZAAS-XERRXZQWSA-N
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Description

tert-Pentyl-d6 Chloride: is a deuterated analog of tert-Pentyl Chloride, also known as 2-chloro-2-methylbutane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5H5D6Cl, and it has a molecular weight of 112.63 g/mol . This compound is primarily used in scientific research as a labeled compound for various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with concentrated hydrochloric acid. The reaction proceeds via an S_N1 mechanism, where the alcohol is first protonated to form an oxonium ion, followed by the formation of a carbocation intermediate. The chloride ion then attacks the carbocation to form tert-Pentyl Chloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process typically involves the reaction of tert-Pentyl-d6 alcohol with deuterated hydrochloric acid under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions due to the presence of the chloride leaving group. The most common reaction is the S_N1 reaction, where the compound reacts with nucleophiles to form various substituted products .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an S_N1 reaction mechanism, where the rate-determining step is the formation of a carbocation intermediate. This intermediate is highly reactive and readily reacts with nucleophiles to form the final substituted product . The presence of deuterium atoms does not significantly alter the reaction mechanism but provides valuable information in kinetic isotope effect studies .

Comparison with Similar Compounds

  • tert-Pentyl Chloride (2-chloro-2-methylbutane)
  • tert-Amyl Chloride (2-chloro-2-methylpropane)
  • tert-Butyl Chloride (2-chloro-2-methylpropane)

Uniqueness: tert-Pentyl-d6 Chloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research applications requiring isotopic labeling. The deuterium atoms provide a distinct advantage in NMR spectroscopy and kinetic studies, allowing for more precise and accurate measurements compared to non-deuterated analogs .

Properties

Molecular Formula

C5H11Cl

Molecular Weight

112.63 g/mol

IUPAC Name

2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane

InChI

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3

InChI Key

CRNIHJHMEQZAAS-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])Cl

Canonical SMILES

CCC(C)(C)Cl

Origin of Product

United States

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